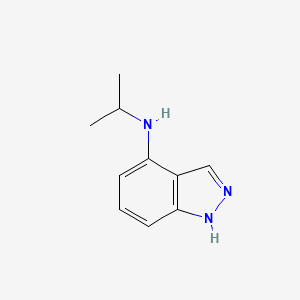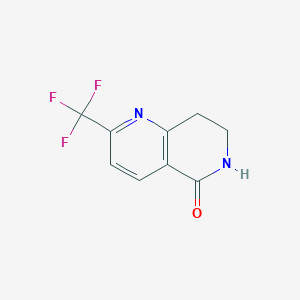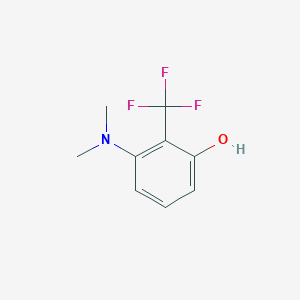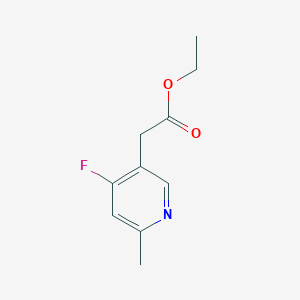
Ethyl 4-fluoro-2-methylpyridine-5-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-fluoro-2-methylpyridine-5-acetate is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 4-position, a methyl group at the 2-position, and an ethyl ester group at the 5-position of the pyridine ring. The incorporation of fluorine into organic molecules often imparts unique chemical and biological properties, making fluorinated compounds valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing fluorinated pyridines is the nucleophilic substitution of polyfluoropyridines . For example, N-ethyl-2,6-diamino-4-fluoropyridinium triflate can be synthesized from N-ethyl-2,4,6-trifluoropyridinium triflate by interaction with anhydrous ammonia gas in acetonitrile at 0°C .
Industrial Production Methods
Industrial production of ethyl 4-fluoro-2-methylpyridine-5-acetate may involve large-scale fluorination reactions using fluorinating agents such as Selectfluor® . The reaction conditions are optimized to achieve high yields and purity of the desired product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-fluoro-2-methylpyridine-5-acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia or primary amines in polar solvents like acetonitrile.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Ester Hydrolysis: 4-fluoro-2-methylpyridine-5-carboxylic acid.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
Ethyl 4-fluoro-2-methylpyridine-5-acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with unique properties due to the presence of fluorine.
Mécanisme D'action
The mechanism of action of ethyl 4-fluoro-2-methylpyridine-5-acetate depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes by forming strong hydrogen bonds or van der Waals interactions. The presence of the ester group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-methylpyridine: Lacks the ester group, making it less lipophilic.
4-Fluoro-2-methylpyridine-5-carboxylic acid: The carboxylic acid derivative of the compound.
Ethyl 2-fluoro-4-methylpyridine-5-acetate: A regioisomer with the fluorine atom at a different position.
Uniqueness
Ethyl 4-fluoro-2-methylpyridine-5-acetate is unique due to the specific positioning of the fluorine, methyl, and ester groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H12FNO2 |
|---|---|
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
ethyl 2-(4-fluoro-6-methylpyridin-3-yl)acetate |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-10(13)5-8-6-12-7(2)4-9(8)11/h4,6H,3,5H2,1-2H3 |
Clé InChI |
PIEOOVIUNQOGEA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(C=C(N=C1)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


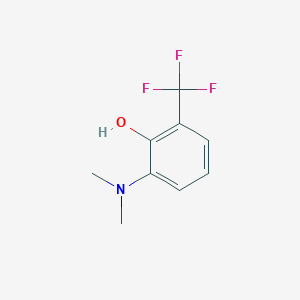

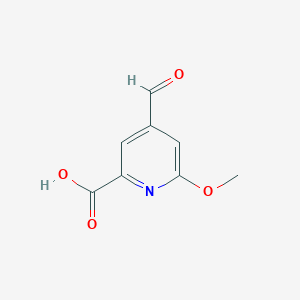

![2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid](/img/structure/B14846359.png)
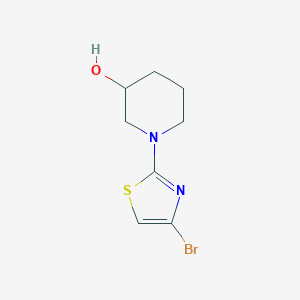


![[4-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14846387.png)

